molecular formula C15H16N4OS B12586177 6-[(2,4,6-trimethylphenyl)methylsulfanyl]-9H-purin-2-ol CAS No. 646510-89-6

6-[(2,4,6-trimethylphenyl)methylsulfanyl]-9H-purin-2-ol

Cat. No.: B12586177
CAS No.: 646510-89-6
M. Wt: 300.4 g/mol
InChI Key: OUJFOYUXCYXMJR-UHFFFAOYSA-N
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Description

6-[(2,4,6-trimethylphenyl)methylsulfanyl]-9H-purin-2-ol is a chemical compound characterized by its unique structure, which includes a purine core substituted with a 2,4,6-trimethylphenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of Suzuki–Miyaura coupling, which involves the reaction of a boron reagent with a halogenated purine derivative in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-[(2,4,6-trimethylphenyl)methylsulfanyl]-9H-purin-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the purine core, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted purine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

6-[(2,4,6-trimethylphenyl)methylsulfanyl]-9H-purin-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(2,4,6-trimethylphenyl)methylsulfanyl]-9H-purin-2-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2,4,6-trimethylphenyl)methylsulfanyl]-9H-purin-2-ol is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties

Properties

CAS No.

646510-89-6

Molecular Formula

C15H16N4OS

Molecular Weight

300.4 g/mol

IUPAC Name

6-[(2,4,6-trimethylphenyl)methylsulfanyl]-3,7-dihydropurin-2-one

InChI

InChI=1S/C15H16N4OS/c1-8-4-9(2)11(10(3)5-8)6-21-14-12-13(17-7-16-12)18-15(20)19-14/h4-5,7H,6H2,1-3H3,(H2,16,17,18,19,20)

InChI Key

OUJFOYUXCYXMJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CSC2=NC(=O)NC3=C2NC=N3)C

Origin of Product

United States

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